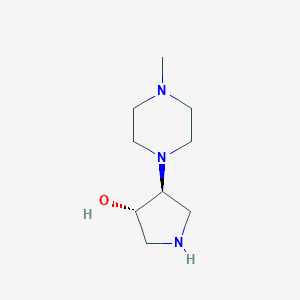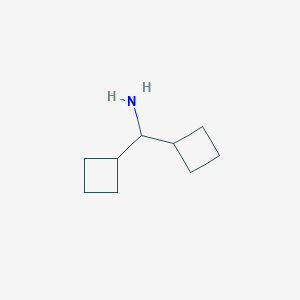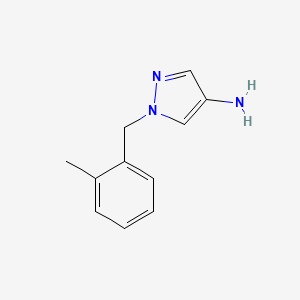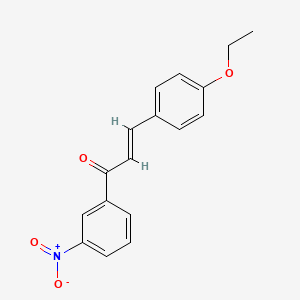
2-Hydroxypropanimidamide hydrochloride
Descripción general
Descripción
2-Hydroxypropanimidamide hydrochloride is a chemical compound with the molecular formula C3H8N2O.ClH . It has a molecular weight of 124.57 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H8N2O.ClH/c1-2(6)3(4)5;/h3H,4-5H2,1H3;1H . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 124.57 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.Aplicaciones Científicas De Investigación
Antiviral Activity
Hydroxychloroquine has been investigated for its antiviral activity, particularly against SARS-CoV-2, the virus responsible for COVID-19. Studies have explored its in vitro efficacy and optimized dosing designs for treating the virus, suggesting a potential application for related compounds in antiviral research (Yao et al., 2020).
COVID-19 Treatment
The efficacy of hydroxychloroquine and chloroquine in treating COVID-19 has been a subject of significant research interest. Some studies have suggested that these drugs can limit the replication of the SARS-CoV-2 virus in vitro, leading to investigations into their potential as treatment options for COVID-19 patients (Meo et al., 2020).
Clinical Trials and Observations
Numerous clinical trials and observational studies have been conducted to assess the effectiveness of hydroxychloroquine in various settings, including its use as postexposure prophylaxis for COVID-19 and its impact on viral load and disease progression. The results have been mixed, with some trials finding no significant benefit and others noting potential positive effects (Mitjà et al., 2020).
Mechanisms of Action
Research into the mechanisms of action of hydroxychloroquine has provided insights into how it may inhibit viral entry and replication. This includes interference with endosomal acidification necessary for the proteolytic activity of cathepsins and the blockade of viral entry into cells. Such studies contribute to a deeper understanding of potential antiviral strategies (Ou et al., 2020).
Safety and Efficacy
The safety profile and efficacy of hydroxychloroquine have been critically reviewed, especially in the context of its use for COVID-19 treatment. Concerns about side effects, such as QTc prolongation and cardiac arrhythmias, underscore the importance of thorough clinical evaluation before widespread adoption for new applications (Pastick et al., 2020).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as hydroxyzine, act as potent h1 receptor inverse agonists .
Mode of Action
Compounds with similar structures, like hydroxyzine, block the action of endogenous histamine at the histamine h1 receptor . This interaction can lead to various effects, including sedative, anxiolytic, and antiemetic properties .
Pharmacokinetics
Understanding these properties is crucial as they determine the onset, duration, and intensity of a drug’s effect .
Propiedades
IUPAC Name |
2-hydroxypropanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2(6)3(4)5;/h2,6H,1H3,(H3,4,5);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOZCEMLLBCHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=N)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89799-34-8 | |
| Record name | 2-hydroxypropanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Fluorobenzyl)sulfonyl]propanoic acid](/img/structure/B3165195.png)
![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid](/img/structure/B3165199.png)
![[3-(3-Chlorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165205.png)
![[3-(2-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165209.png)
![[3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165215.png)
![Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B3165228.png)
![7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B3165236.png)



![Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3165276.png)
![2,3-Dihydro-7-sulfamoyl-benzo[b]furan](/img/structure/B3165281.png)